molecular formula C15H14N4O2 B12631829 N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-34-8

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12631829
CAS No.: 921933-34-8
M. Wt: 282.30 g/mol
InChI Key: VKBWULQKXWFTRF-UHFFFAOYSA-N
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Description

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers are responsible for ensuring the compound is suitable for their specific experimental applications. Please consult the product's Safety Data Sheet (SDS) before handling.

Properties

CAS No.

921933-34-8

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-benzyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C15H14N4O2/c1-21-12-7-8-13-14(9-12)19(20)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,18)

InChI Key

VKBWULQKXWFTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Benzotriazine Derivatives

This method involves the reaction of benzotriazine derivatives with benzyl amines under specific conditions.

Reagents:

  • Benzotriazine derivative
  • Benzyl amine
  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the benzotriazine derivative in ethanol.
  • Add benzyl amine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool and filter the resulting product.
  • Purify through recrystallization.

Method 2: One-Pot Reaction Approach

This approach simplifies the synthesis by combining multiple steps into a single reaction.

Reagents:

  • 7-Methoxy-1,2,4-benzotriazine
  • Benzyl chloride
  • Base (e.g., sodium hydroxide)
  • Solvent (e.g., DMF)

Procedure:

  • Mix 7-methoxy-1,2,4-benzotriazine with benzyl chloride in DMF.
  • Add sodium hydroxide to the mixture.
  • Stir at room temperature for several hours.
  • Quench the reaction and extract with an organic solvent.
  • Purify the product by column chromatography.

Method 3: Cyclization Reaction

This method focuses on creating the benzotriazin framework through cyclization reactions.

Reagents:

  • An appropriate aniline derivative
  • Methanol
  • Catalyst (e.g., palladium on carbon)

Procedure:

  • Combine aniline derivative with methanol in a reaction vessel.
  • Add palladium catalyst and heat under pressure.
  • Allow the reaction to proceed until completion.
  • Filter and isolate the desired product through crystallization.

The following table summarizes the key aspects of each preparation method:

Method Advantages Disadvantages
Direct Synthesis Straightforward; fewer steps Requires high purity starting materials
One-Pot Reaction Simplifies procedure; time-efficient May yield lower purity
Cyclization Reaction Effective for complex structures More reagents and steps involved

Recent studies have highlighted various aspects of these preparation methods:

  • The direct synthesis method has been shown to provide higher yields when using pure benzotriazine derivatives.

  • The one-pot approach has gained popularity due to its efficiency, although it may require optimization of reaction conditions to improve product purity.

  • Cyclization reactions are particularly useful for creating novel derivatives of benzotriazines, expanding the potential applications in drug discovery.

N-Benzyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine can be synthesized through multiple methods, each with its own set of advantages and challenges. The choice of method depends on factors such as desired yield, purity requirements, and available reagents. Continuous research is essential to optimize these methods further and explore new synthetic routes that may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce benzotriazine amines .

Scientific Research Applications

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Research Implications and Gaps

Synthetic Utility : Methoxy and benzyl groups could modulate reactivity in cross-coupling or nucleophilic substitution reactions.

Pharmacological Potential: Enhanced lipophilicity may improve bioavailability, though toxicity risks require evaluation.

Data Limitations : Experimental validation of the target compound’s properties (e.g., crystallography, solubility) is critical for conclusive comparisons.

Biological Activity

N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol
  • IUPAC Name : N-benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine

The presence of the benzotriazine moiety is significant as it is often associated with various pharmacological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to benzotriazines. For instance:

  • In vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay is commonly used to evaluate cell viability and proliferation inhibition.
CompoundCell LineIC50 (µM)
DHFPHT2915.0
DHFPDU14520.0

These values indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.

Molecular docking studies suggest that N-Benzyl-7-methoxy-1-oxo-1λ5,2,4-benzotriazin-3-amine may inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced signaling pathways responsible for tumor growth.

Other Biological Activities

Beyond anticancer effects, related compounds have demonstrated:

  • Antimicrobial Activity : Some benzotriazine derivatives have shown efficacy against bacterial strains.
Test OrganismZone of Inhibition (mm)
E. coli15
S. aureus18

This suggests potential applications in treating infections.

Case Studies

A notable study published in PMC explored the synthesis and biological evaluation of similar benzotriazine derivatives. The findings indicated that modifications at the benzyl position significantly influenced biological activity, highlighting the importance of structural diversity in drug design .

Q & A

Q. What synthetic routes are recommended for N-Benzyl-7-methoxy-1-oxo-1λ⁵~,2,4-benzotriazin-3-amine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between benzotriazine intermediates and benzylamine derivatives. Key steps include:

  • N-Benzylation : Use of O-benzyl hydroxylamine hydrochloride (or similar reagents) to introduce the benzyl group .
  • Methoxy Group Incorporation : Methoxylation via nucleophilic substitution or coupling with methoxy-containing precursors under reflux conditions .
  • Oxidation : Controlled oxidation to form the 1-oxo moiety, often using oxidizing agents like H₂O₂ or mCPBA .

Q. Critical Parameters :

ParameterImpact on YieldExample Conditions
Solvent PolarityHigher polarity solvents (e.g., DMF) improve solubility of intermediates DMF at 80°C
StoichiometryExcess benzylamine (1.2–1.5 equiv) ensures complete coupling 1.5 equiv benzylamine
CatalystPd/C or CuI enhances coupling efficiency 5 mol% Pd/C

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl, methoxy groups). Key signals:
    • Benzyl protons: δ 4.5–5.0 ppm (CH₂) .
    • Methoxy protons: δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., planarity of the benzotriazine core) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂: calc. 268.1086) .

Advanced Research Questions

Q. How should in vitro assays be designed to evaluate anticancer activity against liver carcinoma models?

Methodological Answer:

  • Cell Lines : Use HepG2 (human liver carcinoma) for cytotoxicity assays .
  • Assay Protocol :
    • MTT Assay : Measure IC₅₀ values after 48–72 hr exposure.
    • Dose Range : 0.1–100 µM to capture dose-response curves .
    • Controls : Include Tirapazamine (IC₅₀ ~2–10 µM in hypoxic conditions) for comparison .

Q. Key Findings from Related Compounds :

CompoundIC₅₀ (HepG2)Mechanism
Tirapazamine (1,4-dioxide)3.2 µMHypoxia-selective DNA damage
Benzotriazinone derivatives5–50 µMTopoisomerase inhibition

Q. What computational strategies predict binding interactions with cancer-related targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or hypoxia-inducible factors .
  • Key Parameters :
    • Grid Box Size : 25 ų centered on the active site.
    • Scoring Function : AMBER force field for energy minimization .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB ID: 1ZXM for Tirapazamine-DNA adducts) .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting IC₅₀ .
  • Assay Conditions : Standardize oxygen levels (hypoxic vs. normoxic) for hypoxia-activated compounds .
  • Cell Passage Number : Use low-passage cells (<20) to avoid genetic drift .

Q. What structural modifications enhance selectivity toward tumor cells?

Methodological Answer:

  • Amino Acid Conjugation : Attach lysine or arginine to improve cellular uptake .
  • Hydrazone Linkers : Introduce pH-sensitive groups for tumor microenvironment targeting .
  • Methoxy Positioning : Ortho-substitution (vs. para) increases steric hindrance, reducing off-target binding .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Avoid aqueous buffers at pH >8.0 to prevent methoxy group hydrolysis .

Q. What mechanistic insights can be drawn from comparative studies with Tirapazamine?

Methodological Answer:

  • Redox Cycling : Tirapazamine’s 1,4-dioxide moiety generates radicals under hypoxia, unlike the 1-oxo group in N-Benzyl-7-methoxy derivatives .
  • DNA Adduct Formation : Tirapazamine forms covalent adducts with guanine, while benzotriazin-3-amine derivatives may intercalate .

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